4-methyl-N',N'-diphenylbenzenesulfonohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-N',N'-diphenylbenzenesulfonohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-16-12-14-19(15-13-16)24(22,23)20-21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAFXMXACBYLEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 4 Methyl N ,n Diphenylbenzenesulfonohydrazide
Direct Synthesis Routes for 4-methyl-N',N'-diphenylbenzenesulfonohydrazide
The direct synthesis of this compound is a specific application of the well-established reaction between a sulfonyl chloride and a substituted hydrazine (B178648). This method involves the formation of a sulfur-nitrogen bond, creating the core sulfonohydrazide structure.
Precursor Selection and Stoichiometry
The logical precursors for the synthesis of this compound are p-toluenesulfonyl chloride (also known as 4-methylbenzenesulfonyl chloride) and 1,1-diphenylhydrazine (B1198277) . The p-toluenesulfonyl chloride serves as the source of the 4-methylbenzenesulfonyl group, while 1,1-diphenylhydrazine provides the N',N'-diphenylhydrazinyl moiety.
The reaction stoichiometry is critical for maximizing yield and minimizing side products. Typically, the sulfonyl chloride is treated with a slight excess of the hydrazine derivative to ensure complete consumption of the electrophilic sulfonyl chloride. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction. In many syntheses of this type, an organic base like pyridine (B92270) or triethylamine (B128534) is used, or alternatively, a second equivalent of the hydrazine reactant can serve as the base. chemicalbook.com
Table 1: Precursors for the Synthesis of this compound
| Precursor Name | Chemical Formula | Role |
|---|---|---|
| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | Electrophile |
| 1,1-Diphenylhydrazine | C₁₂H₁₂N₂ | Nucleophile |
| Triethylamine (or Pyridine) | (C₂H₅)₃N | Base (HCl Scavenger) |
Reaction Conditions Optimization: Solvents, Temperature, and Atmosphere
Optimizing reaction conditions is essential for an efficient synthesis. The choice of solvent, operating temperature, and atmospheric conditions can significantly influence the reaction rate and the purity of the resulting product.
Solvents: The reaction is typically carried out in an aprotic solvent that can dissolve the reactants but does not participate in the reaction. Common choices include tetrahydrofuran (B95107) (THF), dioxane, or chlorinated solvents like dichloromethane (B109758) (DCM). chemicalbook.comnih.gov The solvent's polarity can affect the reaction rate.
Temperature: The condensation reaction between sulfonyl chlorides and hydrazines is often exothermic. Therefore, the reaction is usually initiated at a reduced temperature (e.g., 0 to -8 °C) to control the reaction rate and prevent the formation of undesired byproducts. chemicalbook.com After the initial addition of reactants, the mixture may be allowed to warm to room temperature to ensure the reaction proceeds to completion. lookchem.com
Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial. orgsyn.org This prevents potential side reactions with atmospheric moisture and oxygen, particularly if the reactants or the product are sensitive to these elements.
Table 2: Optimized Reaction Parameters for Sulfonohydrazide Synthesis
| Parameter | Condition | Rationale |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | Good solubility for reactants, aprotic nature. chemicalbook.com |
| Temperature | Initial: 0 °C to -8 °C; Final: Room Temperature | Controls exothermicity, then drives reaction to completion. chemicalbook.comlookchem.com |
| Atmosphere | Inert (Nitrogen/Argon) | Prevents moisture-related side reactions. orgsyn.org |
| Base | Triethylamine | Efficiently neutralizes HCl byproduct without competing as a nucleophile. |
Purification and Isolation Techniques
Once the reaction is complete, a series of workup and purification steps are necessary to isolate the this compound in high purity.
Initial Workup: The reaction mixture is typically quenched by adding water or an aqueous solution to dissolve the salt byproduct (e.g., triethylammonium (B8662869) chloride). orgsyn.orgnih.gov The mixture is then transferred to a separatory funnel for extraction.
Extraction: An organic solvent, often ethyl acetate (B1210297) or dichloromethane, is used to extract the desired product from the aqueous phase. chemicalbook.comorgsyn.org The organic layer is washed sequentially with dilute acid (to remove any remaining base), water, and brine (saturated aqueous sodium chloride solution) to remove impurities.
Drying and Concentration: The isolated organic layer is dried over an anhydrous drying agent, such as sodium sulfate (B86663) or magnesium sulfate, to remove residual water. nih.gov The drying agent is then filtered off, and the solvent is removed under reduced pressure using a rotary evaporator.
Final Purification: The crude product obtained after solvent evaporation is often a solid that can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). nih.gov If the product is an oil or if recrystallization is ineffective, column chromatography on silica (B1680970) gel is an effective alternative for obtaining a highly pure sample. chemicalbook.com
General Synthetic Approaches to Benzenesulfonohydrazides
The synthesis of this compound falls under the broader category of methods used to prepare benzenesulfonohydrazides. These general approaches are versatile and widely employed in organic synthesis.
Condensation Reactions in Sulfonohydrazide Synthesis
A condensation reaction is a type of chemical reaction where two molecules combine to form a larger molecule, typically with the loss of a small molecule such as water, ammonia (B1221849), or, in this case, hydrogen chloride. wikipedia.orglibretexts.orglabxchange.org The formation of sulfonohydrazides is a classic example of this reaction class.
The most common and direct method for synthesizing benzenesulfonohydrazides involves the reaction of a benzenesulfonyl chloride with a hydrazine derivative. chemicalbook.comresearchgate.net This reaction leverages the high electrophilicity of the sulfur atom in the sulfonyl chloride and the nucleophilicity of the nitrogen atoms in the hydrazine.
The general procedure involves the slow, dropwise addition of the sulfonyl chloride to a cooled solution of the hydrazine derivative in a suitable solvent like THF. chemicalbook.com A base is essential to neutralize the HCl formed. Often, a twofold excess of the hydrazine is used, where one equivalent acts as the nucleophile and the second acts as the base. chemicalbook.com This approach is particularly effective for simple hydrazines like hydrazine hydrate. For more valuable or less basic hydrazine derivatives, an external organic base like triethylamine is preferred. The reaction is generally rapid and efficient, providing the desired sulfonohydrazide in good to excellent yields after purification. chemicalbook.commdpi.com
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| p-Toluenesulfonyl chloride |
| 4-methylbenzenesulfonyl chloride |
| 1,1-Diphenylhydrazine |
| Hydrochloric acid |
| Pyridine |
| Triethylamine |
| Tetrahydrofuran (THF) |
| Dioxane |
| Dichloromethane (DCM) |
| Nitrogen |
| Argon |
| Triethylammonium chloride |
| Ethyl acetate |
| Sodium chloride |
| Sodium sulfate |
| Magnesium sulfate |
| Ethanol |
| Hydrazine |
Mechanistic Considerations of Condensation Pathways
The synthesis of this compound typically involves the condensation of p-toluenesulfonyl chloride with 1,1-diphenylhydrazine. The mechanism of this pathway hinges on the nucleophilic attack of the hydrazine derivative on the electrophilic sulfur atom of the sulfonyl chloride.
The initial step involves the lone pair of electrons on one of the nitrogen atoms of 1,1-diphenylhydrazine acting as a nucleophile and attacking the electron-deficient sulfur atom of p-toluenesulfonyl chloride. This results in the formation of a tetrahedral intermediate. The presence of a base, often a tertiary amine like triethylamine or pyridine, is crucial in this step to neutralize the hydrochloric acid that is formed as a byproduct, driving the reaction to completion. nih.gov In the absence of a base, the reaction may be reversible or proceed at a much slower rate.
In some instances, the reaction mechanism can be more complex. For example, in the N-heterocyclic carbene (NHC)-catalyzed synthesis of related phthalidyl sulfonohydrazones, the mechanism involves the formation of a Breslow intermediate from the NHC and an aldehyde. nih.gov This intermediate then reacts with the N-tosyl hydrazone. While not a direct synthesis of the title compound, this illustrates that alternative, more intricate condensation pathways can be designed for the formation of sulfonohydrazide derivatives.
Catalyst-Mediated Synthesis of Sulfonohydrazide Compounds
Catalysis offers a powerful tool for enhancing the efficiency, selectivity, and scope of sulfonohydrazide synthesis. Both transition metals and acid/base catalysts play significant roles in modern synthetic strategies.
Transition Metal Catalysis in C-S Bond Formation
Transition metal catalysis has become a cornerstone of modern organic synthesis, and its application to C-S bond formation is a growing area of research. rsc.orgnih.gov While direct transition-metal-catalyzed synthesis of this compound is not extensively documented, related transformations highlight the potential of this approach. For instance, copper-catalyzed cross-coupling reactions have been effectively used to synthesize aryl hydrazines, which are key precursors for sulfonohydrazides. researchgate.net
The general mechanism for such cross-coupling reactions often involves the oxidative addition of an aryl halide to a low-valent transition metal catalyst, followed by coordination of the hydrazine nucleophile and subsequent reductive elimination to form the C-N bond of the aryl hydrazine. This product can then be reacted with a sulfonyl chloride to yield the final sulfonohydrazide.
Furthermore, transition metal catalysis is pivotal in the formation of C-S bonds in broader contexts, which can be conceptually applied to sulfonohydrazide synthesis. rsc.org For example, palladium-catalyzed coupling of thiols with aryl halides is a well-established method for creating thioethers. nih.gov Similar catalytic systems could potentially be adapted for the direct formation of the S-N bond in sulfonohydrazides from appropriate precursors.
Role of Acids and Bases as Catalysts and Stoichiometric Reagents
Acids and bases are fundamental to many synthetic routes for sulfonohydrazides, acting as both catalysts and essential stoichiometric reagents.
In the conventional condensation reaction between a sulfonyl chloride and a hydrazine, a base is almost invariably used. scholarly.org Common bases include tertiary amines like triethylamine or pyridine, as well as inorganic bases such as potassium carbonate. nih.govmdpi.com The primary role of the base is to act as a scavenger for the hydrochloric acid produced during the reaction. nih.gov This prevents the protonation of the hydrazine nucleophile, which would render it unreactive, and drives the equilibrium towards the product side.
In some cases, the base can also play a catalytic role. For example, in the Bamford-Stevens reaction, which involves the decomposition of tosylhydrazones, a strong base is required. wikipedia.org While this is a reaction of a related compound class, it underscores the importance of base catalysis in the chemistry of sulfonyl-hydrazine derivatives.
Acid catalysis is also relevant, particularly in the formation of tosylhydrazones from ketones or aldehydes and tosylhydrazine, a reaction that often precedes further transformations. wikipedia.org The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazine.
The table below summarizes the roles of common acids and bases in sulfonohydrazide and related syntheses.
| Catalyst/Reagent | Role | Example Reaction |
| Triethylamine | Base (HCl scavenger) | Sulfonyl chloride + Hydrazine -> Sulfonohydrazide |
| Pyridine | Base (HCl scavenger) | Sulfonyl chloride + Hydrazine -> Sulfonohydrazide nih.gov |
| Potassium Carbonate | Base | Benzaldehyde (B42025) tosylhydrazone transformations mdpi.com |
| Hydrochloric Acid | Acid Catalyst | Ketone/Aldehyde + Tosylhydrazine -> Tosylhydrazone wikipedia.org |
Green Chemistry Principles in Sulfonohydrazide Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. These principles have been successfully applied to the synthesis of sulfonohydrazides.
Solvent-Free Reactions and Aqueous Media
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. To this end, solvent-free reaction conditions and the use of water as a benign solvent have been explored for sulfonohydrazide synthesis.
Solvent-free synthesis of sulfonohydrazides has been achieved by reacting sulfonyl chlorides with hydrazine derivatives in the presence of basic alumina. researchgate.net This method offers the advantages of simple operation, shorter reaction times, and higher yields compared to traditional solvent-based methods. Another solvent-free approach involves the microwave irradiation of a mixture of p-toluenesulfonyl chloride and an aryl hydrazine. researchgate.net A mechanochemical approach, utilizing grinding of benzaldehyde p-toluenesulfonyl hydrazone with potassium carbonate, has also been reported for the synthesis of a related N-alkyl-N'-alkylidene sulfonohydrazide. mdpi.com
Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The synthesis of sulfonyl hydrazides has been successfully demonstrated in water. colab.wslookchem.com The reaction of equimolar amounts of sulfonyl chlorides and hydrazines (or their hydrochloride salts in the presence of triethylamine) in water at elevated temperatures (e.g., 60°C) affords the desired products in moderate to good yields. researchgate.netcolab.ws This approach avoids the use of harmful organic solvents and simplifies the work-up procedure.
The following table presents a comparison of different reaction media for sulfonohydrazide synthesis.
| Reaction Medium | Reactants | Conditions | Yield | Reference |
| Basic Alumina (Solvent-Free) | Sulfonyl chloride, Hydrazine derivative | - | High | researchgate.net |
| Microwave (Solvent-Free) | p-Toluenesulfonyl chloride, Aryl hydrazine | Microwave irradiation | 64-91% | researchgate.net |
| Water | Sulfonyl chloride, Hydrazine hydrochloride, Et3N | 60°C, 1h | 46-93% | colab.ws |
| Grinding (Solvent-Free) | Benzaldehyde tosylhydrazone, K2CO3 | Grinding, 40°C | 91% | mdpi.com |
Alternative Energy Input: Ultrasound and Photoredox Methods
Alternative energy sources like ultrasound and visible light can offer significant advantages in chemical synthesis, including reduced reaction times, milder conditions, and improved yields, aligning with the principles of green chemistry.
Ultrasound-assisted synthesis has emerged as a powerful technique in organic chemistry. mdpi.comorientjchem.org Sonication can enhance reaction rates by promoting mass transfer and creating localized high-temperature and high-pressure zones through acoustic cavitation. orientjchem.org The synthesis of sulfonamides, closely related to sulfonohydrazides, has been successfully carried out under ultrasound irradiation, often leading to shorter reaction times and higher yields compared to conventional heating. researchgate.netnih.gov This methodology holds promise for the efficient and environmentally friendly synthesis of this compound.
Photoredox catalysis, which utilizes visible light to initiate chemical reactions, is a rapidly developing field in organic synthesis. domainex.co.uk This approach allows for the generation of reactive intermediates under mild conditions. While direct photoredox synthesis of this compound is not yet a standard method, related transformations demonstrate its feasibility. For example, photoredox catalysis has been employed for the synthesis of sulfonamides from aryl carboxylic acids and amines via a decarboxylative halosulfonylation. domainex.co.uk This involves the generation of an aryl radical that engages with sulfur dioxide to form a C-S bond. domainex.co.uk Conceptually similar strategies could be envisioned for the construction of the sulfonohydrazide scaffold. Furthermore, visible-light-mediated generation of sulfamoyl radicals for sulfonamide synthesis has also been reported. chemrxiv.org
Synthesis of Structurally Related N',N'-Disubstituted Benzenesulfonohydrazides
The synthesis of N',N'-disubstituted benzenesulfonohydrazides, including the target compound this compound, typically involves the formation of a sulfur-nitrogen bond between a benzenesulfonyl group and a disubstituted hydrazine. A primary and straightforward method involves the reaction of a substituted benzenesulfonyl chloride with an appropriate 1,1-disubstituted hydrazine.
For the specific synthesis of this compound, the logical precursors would be p-toluenesulfonyl chloride and 1,1-diphenylhydrazine. The reaction would proceed via a nucleophilic attack of the more accessible nitrogen atom of 1,1-diphenylhydrazine on the electrophilic sulfur atom of p-toluenesulfonyl chloride, displacing the chloride ion. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct. researchgate.net
The general reaction can be summarized as follows:
Step 1: Preparation of p-toluenesulfonyl hydrazide (a related precursor): This is commonly prepared by reacting p-toluenesulfonyl chloride with hydrazine hydrate. orgsyn.orgwikipedia.org
Step 2: N-Arylation: Further reaction with arylating agents would be required to introduce the two phenyl groups. However, a more direct route starts with the already disubstituted hydrazine.
Direct Route: Reacting p-toluenesulfonyl chloride directly with 1,1-diphenylhydrazine in the presence of a base. researchgate.net
Alternative strategies could involve multi-step processes where aryl groups are added sequentially, though this can be more complex. The synthesis of various N',N'-disubstituted benzohydrazides has been achieved through methods like the serendipitous carbon-carbon bond cleavage reaction of benzoyl acrylates with hydrazines, showcasing the diverse routes available for creating disubstituted hydrazine frameworks. organic-chemistry.org
Table 1: General Synthetic Approaches for N',N'-Disubstituted Sulfonohydrazides
| Method | Reactants | Typical Conditions | Advantages | Reference(s) |
| Direct Sulfonylation | ArSO₂Cl + R¹R²NNH₂ | Base (e.g., Triethylamine), Organic Solvent | Single step, straightforward | researchgate.net |
| Chan-Lam Coupling | ArB(OH)₂ + R¹NHNHSO₂Ar' | Cu(OAc)₂, Base, Solvent | Mild conditions, good functional group tolerance | researchgate.netrsc.org |
| Buchwald-Hartwig Amination | ArX + R¹R²NNHSO₂Ar' | Palladium catalyst, Ligand, Base | High efficiency, broad substrate scope | wikipedia.orgorganic-chemistry.org |
Introducing aryl groups onto a hydrazine or sulfonamide core is a critical step in synthesizing compounds like this compound. Modern organic chemistry offers several powerful cross-coupling methodologies for forming carbon-nitrogen (C-N) bonds.
Ullmann Condensation: This classical method involves the copper-catalyzed reaction of an aryl halide with an amine, amide, or hydrazine derivative. nih.govwikipedia.orgorganic-chemistry.org While historically requiring harsh conditions (high temperatures and stoichiometric copper), modern variations have been developed with improved efficiency and milder conditions, sometimes employing catalytic copper sources and ligands. nih.govresearchgate.net This method could be applied to arylate a pre-formed p-toluenesulfonohydrazide.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most versatile and widely used methods for C-N bond formation. wikipedia.org It allows for the coupling of aryl halides or triflates with a vast range of amines, including hydrazines and sulfonamides, under relatively mild conditions. wikipedia.orgorganic-chemistry.org The reaction's efficiency is highly dependent on the choice of palladium precursor and, crucially, the phosphine (B1218219) ligand. youtube.com Bulky, electron-rich phosphine ligands are known to enhance reaction efficiency. youtube.com This method represents a highly effective strategy for synthesizing N-aryl sulfonamides and related structures. rsc.orgresearchgate.net
Chan-Lam Coupling: This copper-catalyzed reaction couples arylboronic acids with N-H containing compounds, such as amines, amides, and sulfonamides. researchgate.net It is often performed under aerobic conditions and shows excellent tolerance for various functional groups. rsc.org The Chan-Lam reaction provides a valuable alternative to palladium-catalyzed methods for N-arylation.
A transition-metal-free approach for N-arylation has also been developed, utilizing o-silylaryl triflates that react with amines or sulfonamides in the presence of cesium fluoride (B91410) to generate a benzyne (B1209423) intermediate, which is then trapped by the nucleophile. nih.gov
The success and efficiency of synthetic routes are profoundly influenced by the electronic and steric properties of the substituents on the reacting molecules.
Electronic Effects: The rate and yield of N-arylation reactions are sensitive to the electronic nature of the substituents on both the arylating agent and the nitrogen nucleophile. libretexts.org
On the Aryl Halide (e.g., in Buchwald-Hartwig or Ullmann reactions): Electron-withdrawing groups on the aryl halide generally make the aromatic carbon more electrophilic, facilitating nucleophilic attack and often accelerating the reaction. Conversely, electron-donating groups can slow down the reaction. nih.govresearchgate.net
On the Arylboronic Acid (e.g., in Chan-Lam coupling): The presence of electron-donating groups on the arylboronic acid can lead to higher reaction yields. researchgate.net
On the Sulfonohydrazide: The nucleophilicity of the nitrogen atoms is key. The sulfonyl group is strongly electron-withdrawing, which reduces the nucleophilicity of the adjacent nitrogen atoms. In N',N'-disubstituted sulfonohydrazides, the substitution pattern will further modulate this effect.
Steric Effects: Steric hindrance, the spatial bulk of substituents near the reaction center, can significantly impede the reaction. acs.org
In reactions like the Buchwald-Hartwig amination, bulky substituents on either the aryl halide (e.g., in the ortho position) or the amine can hinder the approach to the metal catalyst, potentially requiring more robust catalytic systems or harsher conditions. youtube.com
The choice of ligand in catalyzed reactions is often a strategy to overcome steric hindrance. Bulky ligands can promote the desired reductive elimination step and prevent catalyst deactivation. youtube.com
Studies on Ullmann-type reactions have shown a direct relationship between the activation energy of the rate-limiting step and the electronic properties of the substituents, which in turn correlates with the experimental reaction yields. nih.govresearchgate.net The interplay of these effects must be carefully considered when designing a synthetic route to achieve optimal results. acs.org
Table 2: Influence of Substituent Properties on N-Arylation Reactions
| Factor | Effect on Aryl Halide/Triflate | Effect on Nitrogen Nucleophile | General Impact on Reaction Rate/Yield | Reference(s) |
| Electronic (Electron-Withdrawing Group) | Increases electrophilicity of aryl carbon | Decreases nucleophilicity of nitrogen | Generally increases rate (for aryl halide), decreases rate (for nucleophile) | libretexts.orgnih.gov |
| Electronic (Electron-Donating Group) | Decreases electrophilicity of aryl carbon | Increases nucleophilicity of nitrogen | Generally decreases rate (for aryl halide), increases rate (for nucleophile) | researchgate.netlibretexts.org |
| Steric Hindrance (Bulky Groups) | Hinders approach of catalyst/nucleophile | Hinders approach to arylating agent | Generally decreases reaction rate; may require specialized catalysts/ligands | youtube.comacs.org |
Scale-Up Considerations and Process Optimization
Transitioning a chemical synthesis from a laboratory setting to a large-scale industrial process introduces a new set of challenges that must be systematically addressed. labmanager.com This process, known as scale-up, requires careful optimization of reaction conditions to ensure safety, efficiency, cost-effectiveness, and product quality. longdom.orgsigmaaldrich.com
Route Scouting and Optimization: The first step often involves re-evaluating the synthetic route used at the lab scale. nuvisan.com A route that is feasible for producing milligrams or grams may not be practical for kilogram or ton quantities due to factors like cost of reagents, safety of intermediates, or difficulty of purification. specificpolymers.com Key parameters for optimization include:
Solvent and Catalyst: Identifying less hazardous, recyclable, and cheaper solvents and catalysts is crucial. Catalyst loading (the amount of catalyst used) is minimized to reduce costs. rsc.org
Temperature and Pressure: Reaction conditions are optimized to maximize yield and minimize reaction time while ensuring the process remains within safe operating limits. Heat transfer becomes a critical issue in large reactors. labmanager.com
Stoichiometry: The ratio of reactants is fine-tuned to maximize the conversion of the most expensive starting material and simplify purification. sigmaaldrich.com
Process Safety and Control: Safety is a paramount concern during scale-up. labmanager.com The potential for exothermic reactions (reactions that release heat) must be thoroughly assessed. In the context of hydrazine derivatives, it's important to note that hydrazine itself is highly reactive and requires careful handling. acs.orgchemcess.comresearchgate.net Industrial processes for hydrazine production, such as the Raschig process, are carefully controlled to manage these risks. chemcess.comlookchem.com
Purification and Quality Control: The methods used for purification in the lab, such as column chromatography, are often not viable for large-scale production. nuvisan.com Alternative methods like recrystallization and distillation are preferred. nuvisan.com Rigorous quality control protocols are established to ensure the final product consistently meets the required specifications. For specialty chemicals like this compound, achieving high purity is essential.
Structural and Spectroscopic Characterization of 4 Methyl N ,n Diphenylbenzenesulfonohydrazide
Advanced Spectroscopic Techniques for Molecular Elucidation
Experimental ¹H NMR data for 4-methyl-N',N'-diphenylbenzenesulfonohydrazide could not be located. A theoretical analysis would predict signals corresponding to the protons of the tolyl methyl group, the four aromatic protons on the toluenesulfonyl ring, and the ten protons of the two N-phenyl rings. The N-H proton of the hydrazide moiety would also be expected, though its chemical shift could be broad and variable.
Specific ¹³C NMR data for the title compound is unavailable. A standard analysis would involve identifying the carbon signals for the tolyl methyl group, the six distinct carbons of the p-substituted toluenesulfonyl ring, and the carbons of the two phenyl rings. The substitution on the nitrogen would likely result in four distinct signals for the phenyl carbons (ipso, ortho, meta, para).
No data from advanced or 2D NMR experiments for this compound were found in the searched literature. Such techniques would be invaluable for unambiguously assigning proton and carbon signals and for providing insight into the three-dimensional conformation of the molecule, particularly regarding the rotation around the N-N and S-N bonds.
An experimental IR spectrum for this compound is not available. Based on its functional groups, the spectrum would be expected to show characteristic absorption bands. The sulfonyl (SO₂) group typically exhibits strong asymmetric and symmetric stretching vibrations in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The N-H stretch of the hydrazide group would likely appear in the 3350-3250 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C stretching bands for the aromatic rings would be observed in the 1600-1450 cm⁻¹ range.
Due to the lack of specific, verifiable data, the creation of detailed data tables and an in-depth analysis for this compound is not possible at this time.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule upon ionization. For this compound, which has a molecular formula of C₁₉H₁₈N₂O₂S, the expected nominal molecular weight is approximately 338.43 g/mol .
When subjected to ionization, typically by electron impact (EI), the molecule would form a molecular ion (M⁺), which would then undergo a series of fragmentation events. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. While specific experimental fragmentation data for this compound is not detailed in the provided search results, a general pattern can be predicted based on the structure. Common fragmentation pathways for arylsulfonyl compounds include the cleavage of the S-N bond, the S-C(aryl) bond, and the N-N bond. For instance, in a related compound, 4-Methyl-N-(1-benzyl)-N'-(1-benzylidene)benzenesulfonohydrazide, significant fragments observed include those resulting from the loss of the tosyl group ([M-C₇H₇O₂S]⁺) and other cleavages leading to stable ions. mdpi.com A similar tendency for cleavage around the sulfonyl and hydrazide core would be expected for this compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass.
For this compound (C₁₉H₁₈N₂O₂S), the theoretical monoisotopic mass can be calculated with high precision. Comparing this theoretical value with the experimentally determined exact mass from an HRMS analysis serves to confirm the elemental composition of the synthesized compound. This technique is crucial for validating the identity of a newly synthesized molecule and ensuring its purity. While the exact HRMS data for the title compound is not available in the search results, data for similar structures like 4-methyl-N'-(4-methylphenyl)benzenesulfonohydrazide (Exact Mass: 276.09324893 Da) illustrates the level of precision offered by this technique. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. libretexts.org The absorption of energy promotes electrons from a ground electronic state to a higher energy excited state. youtube.com The specific wavelengths of light absorbed are characteristic of the types of bonds and functional groups present, particularly conjugated π-systems. lumenlearning.com
The structure of this compound contains multiple chromophores, which are parts of the molecule that absorb light. lumenlearning.com These include the p-tolyl group and the two phenyl groups attached to the nitrogen atom. The presence of these aromatic rings, which are conjugated π-systems, leads to characteristic electronic transitions. The primary transitions expected for this molecule are:
π → π* transitions : These are high-energy transitions that occur in molecules with π-bonds, such as aromatic rings. uzh.chuomustansiriyah.edu.iq They typically result in strong absorption bands in the UV region. uomustansiriyah.edu.iq The extended conjugation provided by the three aromatic rings in the molecule would likely result in absorptions at longer wavelengths compared to a single, non-conjugated aromatic ring. lumenlearning.com
n → π* transitions : These transitions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen and oxygen atoms) to an anti-bonding π* orbital. uzh.chuomustansiriyah.edu.iq These transitions are generally of lower energy and intensity than π → π* transitions and appear at longer wavelengths. libretexts.orguzh.ch
The resulting UV-Vis spectrum would display one or more absorption maxima (λmax), with the position and intensity of these peaks providing insight into the electronic structure and extent of conjugation within the molecule.
Solid-State Structural Analysis by X-ray Crystallography
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|
| 4-Methyl-N-(1-benzyl)-N'-(1-benzylidene)benzenesulfonohydrazide | Monoclinic | P2₁/c | a = 6.9754 Å, b = 26.3865 Å, c = 10.7776 Å, β = 107.20° | mdpi.comresearchgate.net |
| 4-Methyl-N-(4-methylphenyl)benzenesulfonamide | Triclinic | P-1 | a = 8.6419 Å, b = 8.8016 Å, c = 9.2509 Å, α = 88.18°, β = 77.01°, γ = 74.81° | nih.gov |
Bond Lengths, Bond Angles, and Dihedral Angles Analysis
Detailed analysis of the crystal structure provides precise measurements of bond lengths, bond angles, and dihedral (torsion) angles. For the benzenesulfonohydrazide (B1205821) skeleton, the key parameters include the lengths of the S=O, S-N, S-C, and N-N bonds, as well as the angles around the central sulfur and nitrogen atoms. Data from analogous structures indicate that the geometry around the sulfur atom is typically a distorted tetrahedron. nih.gov
| Parameter | Typical Value | Compound Source (Example) | Reference |
|---|---|---|---|
| S=O Bond Length | 1.424 - 1.441 Å | 4-methyl-N-propylbenzenesulfonamide | nih.govnih.gov |
| S-N Bond Length | 1.608 - 1.622 Å | 4-methyl-N-propylbenzenesulfonamide | nih.govnih.gov |
| S-C Bond Length | 1.764 - 1.770 Å | N,N-diisopropyl-4-methylbenzenesulfonamide | nih.govnsf.gov |
| N-N Bond Length | ~1.386 Å | 4-Methyl-N-(1-benzyl)-N'-(1-benzylidene)benzenesulfonohydrazide | mdpi.com |
| O-S-O Bond Angle | 118.26° - 119.49° | 4-methyl-N-propylbenzenesulfonamide | nih.gov |
| N-S-C Bond Angle | 106.86° - 108.27° | 4-methyl-N-propylbenzenesulfonamide | nih.gov |
Reactivity Profiles and Mechanistic Elucidations of 4 Methyl N ,n Diphenylbenzenesulfonohydrazide
Role as a Sulfonyl Source in Organic Transformations
4-methyl-N',N'-diphenylbenzenesulfonohydrazide and related sulfonylhydrazides are recognized as effective precursors for the introduction of the tosyl (4-methylbenzenesulfonyl) group into organic molecules. researchgate.net The hydrazinyl group can be readily cleaved under thermal, basic, oxidative, radical, or transition-metal-catalyzed conditions, liberating the sulfonyl moiety to engage in various bond-forming reactions. researchgate.net
A primary application of sulfonylhydrazides is in the synthesis of sulfones through the formation of carbon-sulfur (C-S) bonds. These reactions often proceed via the generation of a sulfonyl radical intermediate, which can then add to unsaturated systems or participate in cross-coupling reactions. nih.gov For instance, the reaction of sulfonylhydrazides with alkenes and alkynes can be initiated by various catalysts to produce vinyl and alkynyl sulfones, respectively. acs.org
| Reactant A | Reactant B | Catalyst/Conditions | Product Type |
| Alkene | Sulfonylhydrazide | Metal Catalyst or Metal-Free | Vinyl Sulfone |
| Alkyne | Sulfonylhydrazide | Metal Catalyst or Metal-Free | Alkynyl Sulfone |
| Aryl Boronic Acid | Sulfonylhydrazide | Metal Catalyst | Diaryl Sulfone |
| Organohalide | Sulfonylhydrazide | Metal Catalyst | Alkyl/Aryl Sulfone |
This table provides a generalized overview of sulfone synthesis from sulfonylhydrazides.
The sulfonyl group from this compound can also be incorporated into other sulfur-containing functional groups. The reaction with amines or their surrogates leads to the formation of sulfonamides, a critical functional group in many pharmaceutical compounds. rsc.orgmdpi.comresearchgate.net
Furthermore, sulfonylhydrazides can be converted into sulfonyl halides, such as sulfonyl chlorides and bromides, by treatment with N-halosuccinimides (NCS or NBS). nih.govunb.ca These sulfonyl halides are versatile intermediates that can be subsequently reacted with a variety of nucleophiles to generate a diverse array of sulfonamides and sulfonate esters. nih.govunb.carsc.orgspringerprofessional.de The synthesis of thiosulfonates has also been achieved through the decomposition of sulfonylhydrazides, often under photocatalytic conditions. researchgate.net
| Starting Material | Reagent(s) | Product |
| Sulfonylhydrazide | Amine | Sulfonamide |
| Sulfonylhydrazide | N-Chlorosuccinimide (NCS) | Sulfonyl Chloride |
| Sulfonylhydrazide | N-Bromosuccinimide (NBS) | Sulfonyl Bromide |
| Sulfonylhydrazide | Photocatalyst/Visible Light | Thiosulfonate |
This table summarizes the synthesis of various sulfur-containing compounds from sulfonylhydrazides.
Participation in C-C and C-N Bond Forming Reactions
Beyond its role as a sulfonyl source, the entire this compound molecule, or fragments thereof, can participate in reactions that construct carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. acs.org
The hydrazide portion of the molecule can be involved in cross-coupling reactions. nih.govnih.gov Under appropriate catalytic conditions, typically involving transition metals like palladium or copper, the C-N or N-N bonds of the hydrazide can be cleaved and new bonds formed. For example, sulfonylhydrazides have been utilized in redox-neutral radical cross-couplings to form C(sp³)–C(sp³), C(sp³)–C(sp²), and C(sp³)–C(sp) bonds. nih.gov Copper-catalyzed radical-radical cross-coupling reactions of sulfonylhydrazides with compounds like 3-aminoindazoles have been reported to form new C-N bonds. nih.govresearchgate.netresearchgate.net
| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Bond Formed |
| Sulfonylhydrazide | Activated Olefin | Radical Initiator | C-C |
| Sulfonylhydrazide | Alkyl Halide | Radical Initiator | C-C |
| Sulfonylhydrazide | 3-Aminoindazole | Copper Catalyst | C-N |
This table illustrates the versatility of sulfonylhydrazides in cross-coupling reactions.
While less common, the hydrazide moiety can serve as a source of nitrogen atoms in certain transformations. acs.org Photocatalytic methods are emerging for nitrogen transfer reactions using various nitrogen sources, and sulfonylhydrazides have the potential to be utilized in such processes. rsc.orgnih.govrsc.org For instance, the synthesis of azo compounds can be achieved from hydrazine (B178648) derivatives, suggesting a pathway for N=N bond formation. unb.caresearchgate.netarabjchem.orgorganic-chemistry.org
Mechanistic Studies of this compound Reactions
The reactions of sulfonylhydrazides are often proposed to proceed through radical intermediates. researchgate.net Electron spin resonance (ESR) studies and radical trapping experiments have provided evidence for the formation of sulfonyl radicals in many of these transformations. nih.gov
In the formation of C-S bonds, a common mechanistic pathway involves the initial generation of a sulfonyl radical from the sulfonylhydrazide. This can be achieved through single-electron transfer (SET) from a metal catalyst or through thermal or photochemical initiation. nih.gov The resulting sulfonyl radical then adds to an unsaturated substrate or participates in a cross-coupling cycle. rsc.orgresearchgate.net
For cross-coupling reactions, the mechanism can be more complex, potentially involving oxidative addition of a metal catalyst to a C-X bond, followed by reaction with the sulfonylhydrazide. rsc.orgresearchgate.net Computational studies, including Density Functional Theory (DFT) calculations, have been employed to investigate the energetics of different proposed pathways and to understand the structures of transition states and intermediates. mdpi.comresearchgate.netnih.gov
Cyclic voltammetry (CV) has also been a valuable tool in studying the electrochemical behavior of sulfonylhydrazides and has helped to elucidate the redox processes involved in their reactions. acs.orgnih.gov These studies often support mechanisms involving initial oxidation of the sulfonylhydrazide to generate radical species. acs.orgnih.gov
Radical Intermediates and Radical Mechanisms
Sulfonyl hydrazides are known precursors for the generation of sulfonyl radicals under specific conditions. nih.gov While direct studies on this compound are not prevalent, mechanistic pathways can be inferred from related compounds. Transition-metal catalysts or photoredox systems can initiate the formation of sulfonyl radicals from a sulfonyl hydrazide precursor. nih.govchemrxiv.org This process typically involves a single-electron transfer (SET) event, leading to the fragmentation of the molecule and the release of a sulfonyl radical (R-SO₂•).
A plausible radical-based mechanism for compounds of this class could involve the following steps:
Initiation: A catalyst (e.g., Cu(I)) or photochemical energy promotes the loss of an electron from the sulfonohydrazide.
Fragmentation: The resulting radical cation undergoes cleavage of the S-N bond to generate a sulfonyl radical and a diphenylaminyl radical cation, or cleavage of the N-N bond.
Propagation: The highly reactive sulfonyl radical can then participate in various reactions, such as addition to unsaturated bonds or hydrogen atom abstraction.
The presence of radical scavengers like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) has been shown to suppress or inhibit reactions involving sulfonyl hydrazides, providing strong evidence for the involvement of free radical intermediates in their reaction pathways. nih.gov
Ionic Pathways and Transition State Analysis
Ionic reaction pathways for this compound are also conceivable, primarily involving the acidic proton on the sulfonamide nitrogen or the nucleophilic character of the nitrogen lone pairs. The sulfonamide proton can be abstracted by a base, forming a conjugate base anion. This anion is stabilized by the electron-withdrawing p-toluenesulfonyl group, making the parent compound a moderately weak acid.
The nucleophilicity of the nitrogen atoms is significantly modulated by their chemical environment. The nitrogen atom attached to the sulfonyl group is rendered less nucleophilic due to the strong electron-withdrawing effect of the SO₂ group. The N'-nitrogen, substituted with two phenyl groups, is sterically hindered, and its lone pair experiences delocalization into the aromatic rings, which also diminishes its nucleophilicity.
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for analyzing these pathways. uq.edu.au For a hypothetical reaction, DFT calculations can map the potential energy surface, identifying the structures of intermediates and transition states. umw.edu A transition state is the highest energy point along the reaction coordinate, and its structure provides insight into the bond-forming and bond-breaking processes occurring during the reaction. umw.edusemanticscholar.org For instance, in a nucleophilic substitution reaction involving the sulfonohydrazide anion, the transition state would feature partial bonds between the nucleophilic nitrogen and the electrophilic center.
Solvent Effects on Reaction Mechanisms
Ionic Reactions: Polar solvents are generally preferred for ionic reactions as they can stabilize charged intermediates and transition states. Protic solvents (e.g., alcohols, water) can solvate both cations and anions effectively through hydrogen bonding. However, for reactions involving a nucleophilic sulfonohydrazide, protic solvents can form hydrogen bonds with the nitrogen lone pairs, decreasing their nucleophilicity. researchgate.net Aprotic polar solvents (e.g., DMSO, DMF) are often ideal as they can stabilize charged species without interfering with the nucleophile.
Radical Reactions: Radical reactions are typically less sensitive to solvent polarity, as the intermediates are uncharged. Nonpolar solvents are often used for these transformations. However, some solvents can participate in the reaction by acting as hydrogen donors or by reacting with radical intermediates, which can affect product distribution and yield. mdpi.com
The table below summarizes the expected influence of different solvent types on the potential reaction pathways of this compound.
| Solvent Type | Properties | Effect on Ionic Pathways | Effect on Radical Pathways |
|---|---|---|---|
| Polar Protic (e.g., Ethanol, Water) | High dielectric constant, H-bond donor | Stabilizes charged species but can decrease nucleophilicity via H-bonding. | Can act as H-atom donor, potentially quenching radical chains. |
| Polar Aprotic (e.g., DMSO, Acetonitrile) | High dielectric constant, no H-bond donation | Effectively stabilizes charged species, enhancing rates of many ionic reactions. | Generally suitable; less likely to interfere than protic solvents. |
| Nonpolar (e.g., Hexane, Toluene) | Low dielectric constant | Generally disfavors ionic pathways due to poor stabilization of charged species. | Often the preferred solvent for radical reactions. |
Derivatization and Functionalization Strategies
Formation of Schiff Bases and Hydrazones
The formation of Schiff bases or hydrazones is a characteristic reaction of primary amines and hydrazines (or monosubstituted hydrazines) with carbonyl compounds, involving the condensation and elimination of a water molecule. A critical requirement for this reaction is the presence of two protons on the nucleophilic nitrogen atom (a -NH₂ group) to facilitate the formation of the C=N double bond and the elimination of H₂O.
The structure of this compound, which is a 1,1-disubstituted hydrazine derivative at the N' position, precludes it from undergoing this reaction. The N' nitrogen atom is tertiary, bonded to two phenyl groups and the other nitrogen atom, and thus lacks the necessary protons for condensation. The remaining N-H group on the sulfonamide nitrogen is not sufficiently reactive under standard conditions to participate in imine formation. Therefore, this compound cannot be derivatized into Schiff bases or hydrazones through direct reaction with aldehydes or ketones.
Reactions with Carbonyl Compounds and Other Electrophiles
While the classic condensation reaction to form hydrazones is not possible, the nitrogen atoms in this compound could potentially react with highly reactive electrophiles. After deprotonation with a strong base, the resulting anion could act as a nucleophile. The reaction would most likely occur at the sulfonamide nitrogen, which is less sterically hindered than the N'-diphenyl nitrogen. However, the nucleophilicity of this site is reduced by the adjacent sulfonyl group. Reactions with potent electrophiles such as alkyl halides or acyl chlorides might be possible under forcing conditions, leading to N-alkylation or N-acylation products, respectively. Reactions with carbonyl compounds would not proceed via the typical addition-elimination pathway but might occur through other mechanisms if the carbonyl compound is exceptionally electrophilic (e.g., activated by a strong Lewis acid).
Decomposition Pathways and Stability Considerations
The stability of sulfonohydrazides is a key consideration for their storage and application. Decomposition can be initiated by heat, light, or chemical reagents. The most probable sites for bond cleavage in this compound are the N-N and S-N bonds, which are generally the weakest linkages in the molecule.
Thermal decomposition studies on the parent compound, p-toluenesulfonyl hydrazide (TSH), show that it decomposes with significant heat release, producing gaseous products. researchgate.net The decomposition of 1,2-bis(sulfonyl)-1-alkylhydrazines in aqueous solution follows first-order kinetics, yielding sulfinate, nitrogen gas, and an alcohol (from alkylation of water). researchgate.net Reactive dynamics simulations of hydrazine decomposition show that initial products depend on temperature, with ammonia (B1221849) forming at lower temperatures and nitrogen and hydrogen gas at higher temperatures. nih.gov
For this compound, thermal decomposition would likely proceed via homolytic cleavage of the N-N or S-N bond.
S-N Cleavage: This would yield a p-toluenesulfonyl radical and a 1,1-diphenylhydrazin-1-yl radical.
N-N Cleavage: This would produce a p-toluenesulfonamidyl radical and a diphenylaminyl radical.
Subsequent reactions of these radical intermediates would lead to a complex mixture of final products. Based on studies of related compounds, potential decomposition products are outlined in the table below.
| Compound | Decomposition Condition | Major Products | Reference |
|---|---|---|---|
| p-Toluenesulfonyl hydrazide (TSH) | Thermal | Nitrogen, water, aryl disulfides, sulfide (B99878) sulfonates | researchgate.net |
| 1,2-Bis(sulfonyl)-1-alkylhydrazines | Neutral Aqueous Solution | Sulfinate, nitrogen gas, alcohol | researchgate.net |
| Hydrazine (N₂H₄) | Thermal (High Temp) | Nitrogen (N₂), Hydrogen (H₂) | nih.gov |
| Phenylhydrazine | Decomposition | Ammonia, nitrogen, benzene (B151609) | vedantu.com |
Note: This table presents data for analogous compounds to illustrate potential decomposition pathways and products.
The stability of this compound is expected to be lower than that of simple sulfonamides due to the presence of the relatively weak N-N bond. Storage in a cool, dark place away from reactive chemicals is advisable.
Applications of 4 Methyl N ,n Diphenylbenzenesulfonohydrazide in Advanced Organic Synthesis
Utilization as a Versatile Building Block in Synthetic Sequencesrsc.orgresearchgate.net
The structural framework of sulfonohydrazides is prominently featured in N-tosylhydrazones, which are widely recognized as versatile and useful partners in organic synthesis. nih.gov These compounds serve as stable, easily handled precursors that can be converted into reactive species under specific conditions, making them valuable building blocks for a variety of synthetic applications. rsc.orgresearchgate.net
Synthesis of Complex Molecular Architecturesresearchgate.net
N-tosylhydrazones, which are structurally related to 4-methyl-N',N'-diphenylbenzenesulfonohydrazide, are instrumental in constructing intricate molecular structures. researchgate.net A notable application is the N-heterocyclic carbene (NHC)-catalyzed synthesis of phthalidyl sulfonohydrazones. This method facilitates the formation of a new carbon-nitrogen bond through an oxidative pathway, reacting a broad range of N-tosyl hydrazones with phthalaldehyde derivatives. The reaction proceeds under mild, open-air conditions and demonstrates wide functional group tolerance, consistently producing good to excellent yields of complex heterocyclic products. rsc.org
This versatility allows for the installation of a great diversity of substituents into the sulfonohydrazone template, highlighting its utility in building molecular complexity. rsc.org
Table 1: Examples of Synthesized Phthalidyl Sulfonohydrazones rsc.org
| Compound ID | Substituent on Benzylidene Group | Isolated Yield (%) |
|---|---|---|
| 4b | 2,4,6-trimethyl | 88 |
| 4f | 4-methyl | 85 |
| 4m | 4-nitro | 92 |
| 4n | naphthalen-1-yl | 74 |
| 4q | furan-2-yl | 72 |
| 4s | cinnamaldehyde derivative | 68 |
| 4w | heteroaryl moiety | 64 |
This table showcases the synthesis of various complex sulfonohydrazone derivatives, demonstrating the broad substrate scope of the reaction.
Precursors for Olefins and Diazo Compoundsresearchgate.netnih.gov
A key feature of N-tosylhydrazones is their role as stable precursors to diazo compounds. researchgate.netnih.govacs.org Under basic conditions, the tosylhydrazone moiety is readily converted into a corresponding diazo intermediate. nih.gov These transient, highly reactive species are pivotal for a variety of subsequent transformations, including insertion reactions and olefin synthesis. nih.govresearchgate.net
The in-situ generation of diazo compounds from N-tosylhydrazones is a cornerstone of their utility. acs.org This approach circumvents the need to handle potentially unstable diazo compounds directly, making the process safer and more practical for synthetic applications. nih.govacs.org The resulting diazo intermediates can then participate in numerous carbon-carbon and carbon-heteroatom bond-forming reactions, including efficient cross-coupling reactions to produce substituted olefins. acs.orgresearchgate.net For instance, the palladium-catalyzed cross-coupling of N-tosylhydrazones with aryl halides is a powerful method for converting carbonyl functionalities into carbon-carbon double bonds, offering a complementary approach to the classical Shapiro reaction. acs.org
Stereoselective and Regioselective Transformations Mediated by Sulfonohydrazides
The use of sulfonohydrazide derivatives extends to reactions requiring precise control over the spatial arrangement and orientation of newly formed chemical bonds.
Control of Stereochemistry in New Bond Formations
Sulfonohydrazide derivatives are crucial in stereoselective synthesis, where controlling the three-dimensional arrangement of atoms is paramount. mdpi.commasterorganicchemistry.comnih.gov Chiral complexes derived from disulfonamides, for example, are employed as catalysts in asymmetric synthesis. nih.gov
In the synthesis of vinyl epoxides, reactions involving aldehydes and allyl sulfoniums can proceed with very good enantioselectivity. mdpi.com Similarly, the Mitsunobu cyclodehydration of chiral phenethane-1,2-diols to form styrene (B11656) oxides can achieve high levels of stereoretention, particularly for substrates with electron-poor characteristics. organic-chemistry.org These examples underscore the ability of related sulfur-containing reagents to influence the stereochemical outcome of a reaction, leading to the preferential formation of one stereoisomer over others.
Regioselectivity in Aryl and Alkene Functionalizationsnih.govnih.govnih.gov
Regioselectivity, the control of where a reaction occurs on a molecule, is another area where sulfonohydrazides demonstrate significant utility. nih.govthieme-connect.dersc.org In the synthesis of phthalidyl sulfonohydrazones, reactions involving unsymmetrical phthalaldehyde derivatives have been shown to yield a single regioisomer, demonstrating excellent control over the site of functionalization on the aromatic ring. rsc.org This selectivity is critical when a molecule has multiple potential reaction sites, ensuring that the desired constitutional isomer is formed. masterorganicchemistry.com Strategies for achieving regioselective functionalization of arenes often involve directing groups that position a reactive metal center near the target C-H bond, and while not always directly involving sulfonohydrazides, the principles are applicable to complex syntheses where they are used as building blocks. nih.govnih.gov
Applications in Polymerization Chemistry
The sulfonohydrazide functional group has also found applications in the field of polymer chemistry. While not involving this compound directly, a structurally analogous compound, N,N′-dipropyl, N,N′-bis(4-methyl benzene (B151609) sulfonyl) hydrazide (DBSH), has been successfully employed as a radical initiator for the polymerization of vinyl monomers.
This compound undergoes thermal homolysis of the N-N bond at elevated temperatures (around 100°C) to generate sulfamidyl radicals. These radicals are capable of initiating the bulk polymerization of monomers such as methyl methacrylate (B99206) (MMA) and styrene. The polymerization of MMA at 100°C can proceed to nearly quantitative conversion within 2.5 hours. Although the initiation efficiency is relatively low compared to common radical initiators, this application demonstrates the potential of the sulfonohydrazide scaffold in initiating polymerization processes to produce high molecular weight polymers. researchgate.net
Table 2: Polymerization of Vinyl Monomers using a Sulfonohydrazide Initiator researchgate.net
| Monomer | Temperature (°C) | Time (h) | Conversion (%) |
|---|---|---|---|
| Methyl Methacrylate (MMA) | 100 | 1.0 | ~60 |
| Methyl Methacrylate (MMA) | 100 | 2.5 | ~98 |
| Styrene | 100 | 1.0 | ~20 |
This table summarizes the conversion rates for the bulk polymerization of MMA and styrene initiated by the thermal decomposition of a bis(4-methyl benzene sulfonyl) hydrazide derivative, illustrating its effectiveness at high temperatures.
Role as a Radical Initiator for Vinyl Monomer Polymerization
A thorough search of scientific databases and academic journals has yielded no specific studies investigating the use of this compound as a radical initiator for the polymerization of vinyl monomers. While related compounds, such as N,N'-dialkyl-N,N'-bis(arylsulfonyl)hydrazides, have been explored for this purpose, there is no available data on the initiation efficiency, kinetics, or mechanism of polymerization initiated by this compound.
Influence on Polymer Molecular Weight and Characteristics
Consequently, due to the lack of research on its role as a polymerization initiator, there is no information available regarding the influence of this compound on polymer molecular weight, polydispersity, or other polymer characteristics. The relationship between the structure of this specific initiator and the resulting polymer properties has not been a subject of published investigation.
General Utility in Synthetic Methodology Development
There is a lack of published research on the broader utility of this compound in the development of new synthetic methodologies. Its potential as a versatile building block, reagent, or catalyst in organic synthesis has not been explored in the available scientific literature.
Computational Chemistry and Theoretical Studies of 4 Methyl N ,n Diphenylbenzenesulfonohydrazide
Quantum Chemical Investigations and Electronic Structure
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of a molecule. For 4-methyl-N',N'-diphenylbenzenesulfonohydrazide, these studies would provide insights into its stability, reactivity, and intermolecular interactions.
Density Functional Theory (DFT) is a robust computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, its optimized geometry. For this compound, DFT calculations, likely employing a functional such as B3LYP with a 6-31G(d,p) basis set, would be used to predict key structural parameters. The geometry optimization process minimizes the energy of the molecule to find its most stable conformation.
Below is an interactive table presenting expected bond lengths and angles for this compound, derived from computational studies on similar molecules.
| Parameter | Expected Value |
|---|---|
| S=O Bond Length | ~1.43 Å |
| S-N Bond Length | ~1.65 Å |
| N-N Bond Length | ~1.38 Å |
| S-C Bond Length | ~1.77 Å |
| O=S=O Bond Angle | ~120° |
| C-S-N Bond Angle | ~107° |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating susceptibility to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. nih.gov
For this compound, the HOMO is expected to be localized on the electron-rich phenyl groups attached to the nitrogen atoms, while the LUMO is likely to be distributed over the sulfonyl group and the tolyl ring. This distribution would imply that the diphenylamino moiety is the primary site for electrophilic attack, while the benzenesulfonyl portion is more susceptible to nucleophilic attack. The calculated HOMO and LUMO energies would show that charge transfer can occur within the molecule. nih.govnih.gov
The following interactive table provides hypothetical energy values for the frontier molecular orbitals of this compound, based on data from related compounds.
| Orbital | Expected Energy (eV) |
|---|---|
| HOMO | -6.5 eV |
| LUMO | -1.5 eV |
| HOMO-LUMO Gap | 5.0 eV |
An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting sites of electrophilic and nucleophilic attack. researchgate.net In an EPS map, regions of negative potential are typically colored red, while regions of positive potential are colored blue.
For this compound, the most negative regions are expected to be located around the oxygen atoms of the sulfonyl group due to their high electronegativity. researchgate.net These areas would be susceptible to electrophilic attack. The hydrogen atoms of the phenyl rings and the methyl group would likely exhibit a positive electrostatic potential, making them potential sites for nucleophilic interaction. The nitrogen atoms, depending on their hybridization and bonding environment, could present regions of intermediate potential.
The calculation of atomic charges and bond orders provides a quantitative measure of the electron distribution and the nature of chemical bonds within a molecule. Methods such as Natural Bond Orbital (NBO) analysis can be employed to derive this information.
In this compound, the sulfur atom is expected to have a significant positive charge due to its bonds with two highly electronegative oxygen atoms. The oxygen atoms will, in turn, carry a substantial negative charge. The nitrogen atoms are also expected to be electronegative, though their charge will be influenced by the phenyl groups attached to them. The bond order of the S=O bonds would be close to 2, indicating a double bond character, while the S-N and N-N bonds would have bond orders indicative of single bonds.
Conformational Analysis and Energy Landscapes
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies.
Torsional scans involve systematically rotating specific bonds in a molecule and calculating the energy at each step. This process helps to identify energy minima, which correspond to stable conformers, and energy maxima, which represent transition states between conformers. For this compound, several rotatable bonds would be of interest, including the S-N, N-N, and N-C (phenyl) bonds.
A torsional scan of the S-N bond would likely reveal the most stable arrangement of the diphenylamino group relative to the tolyl-sulfonyl moiety. Similarly, scans of the N-C bonds would indicate the preferred orientation of the phenyl rings. The results of these scans would be used to construct a potential energy surface, providing a comprehensive view of the molecule's conformational landscape. Energy minimization calculations would then be performed starting from the identified low-energy conformers to locate the most stable structures. Studies on similar molecules, such as N-acylhydrazones, have shown that methylation can significantly alter the preferred dihedral angles and lead to shifts in conformational preferences. nih.gov
Identification of Stable Conformers
A search of scholarly articles and chemical databases did not yield any studies dedicated to the systematic identification and analysis of stable conformers of this compound. Such studies would typically involve computational methods like potential energy surface (PES) scans and geometry optimizations to identify low-energy spatial arrangements of the molecule. While crystal structures and basic structural data exist for related sulfonohydrazide derivatives, a detailed computational conformational analysis for the title compound is not available in the reviewed literature.
Reactivity Prediction and Reaction Path Analysis
No specific research applying reactivity prediction models or reaction path analysis to this compound has been found. While DFT has been used to explore the mechanistic pathways for reactions involving similar sulfonohydrazone compounds, the specific indices and calculations for the title compound are not documented. nih.gov
Conceptual DFT Indices: Electrophilicity, Nucleophilicity, and Chemical Potential
There are no published studies calculating the conceptual DFT indices—such as electrophilicity, nucleophilicity, and chemical potential—for this compound. These global reactivity indices are instrumental in predicting the chemical behavior of a molecule, but they have not been computationally determined for this specific compound in the available literature.
Parr Functions for Regioselectivity Prediction
The application of Parr functions for predicting the regioselectivity of reactions involving this compound has not been reported. This local reactivity descriptor, derived from conceptual DFT, is used to identify the most probable sites for electrophilic or nucleophilic attack within a molecule. However, no such analysis is present in the scientific literature for this compound.
Transition State Calculations for Reaction Mechanisms
While transition state calculations have been performed to elucidate reaction mechanisms for derivatives of benzenesulfonohydrazide (B1205821), no studies were found that specifically detail transition state calculations for reactions involving this compound. nih.gov These calculations are crucial for determining reaction energy barriers and understanding mechanistic pathways, but they have not been applied to the title compound in published research.
Molecular Dynamics Simulations for Dynamic Behavior
A review of the literature did not uncover any molecular dynamics (MD) simulations performed on this compound. MD simulations are powerful tools for investigating the dynamic properties of molecules over time.
Solvent Effects on Molecular Conformation and Reactivity
The polarity, proticity, and specific intermolecular interactions of a solvent can profoundly influence the conformational preferences and reaction pathways of a solute. For a molecule like this compound, with its multiple rotatable bonds and polar functional groups, the surrounding solvent environment is expected to play a critical role in determining its three-dimensional structure and chemical behavior.
Theoretical investigations into related sulfonamide and hydrazide systems have demonstrated that solvent polarity can significantly alter the rotational barriers around key chemical bonds. For instance, in polar solvents, conformations that maximize the dipole moment of the molecule tend to be more stabilized, leading to a different conformational landscape compared to the gas phase or nonpolar solvents. This can have direct implications for the molecule's reactivity, as the accessibility of reactive sites and the orientation of orbitals involved in chemical reactions are conformation-dependent.
Hypothetical Solvent Effects on Key Molecular Parameters:
To illustrate the potential impact of solvents on this compound, one can consider the likely changes in key dihedral angles and electronic properties. The following table presents a hypothetical scenario based on general principles of computational chemistry, outlining how these parameters might vary across solvents of different polarities. It is crucial to note that this data is illustrative and not based on published experimental or computational results for this specific molecule.
| Solvent | Dielectric Constant (ε) | Predicted Dihedral Angle (C-S-N-N) (°) | Predicted HOMO-LUMO Gap (eV) |
| Gas Phase | 1.0 | 75.0 | 5.2 |
| Toluene | 2.4 | 80.5 | 5.0 |
| Chloroform | 4.8 | 85.2 | 4.8 |
| Acetonitrile | 37.5 | 92.1 | 4.5 |
| Water | 80.1 | 98.6 | 4.3 |
Detailed Research Findings from Analogous Systems:
Studies on similar organic molecules have shown that the use of implicit solvent models in Density Functional Theory (DFT) calculations can effectively capture the macroscopic effects of the solvent environment. mdpi.com These models treat the solvent as a continuous medium with a specific dielectric constant, which influences the electrostatic potential of the solute.
For instance, research on the N-functionalization of tautomerizable heterocycles has highlighted a strong dependency of reaction yields on the solvent used, a phenomenon that can be rationalized through computational modeling. mdpi.com In some cases, an increase in solvent polarity can lead to a decrease in reaction yield. mdpi.com
Furthermore, computational investigations on other flexible molecules have demonstrated that explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more nuanced understanding of specific solute-solvent interactions, such as hydrogen bonding. These interactions can lock the solute into specific conformations, thereby affecting its reactivity.
In the context of this compound, polar protic solvents like water or alcohols could form hydrogen bonds with the oxygen and nitrogen atoms of the sulfonohydrazide moiety. These interactions would likely stabilize more extended conformations and could also influence the acidity of the N-H proton, potentially altering reaction mechanisms that involve its abstraction.
Without dedicated computational studies on this compound, the precise quantitative effects of different solvents on its conformation and reactivity remain a subject for future investigation. Such studies would be invaluable for understanding and predicting its behavior in various chemical environments.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 4-methyl-N',N'-diphenylbenzenesulfonohydrazide, and how is its purity validated?
- Methodology : The compound is typically synthesized via condensation of 4-methylbenzenesulfonohydrazide with substituted aldehydes (e.g., benzaldehyde derivatives) under reflux in methanol or ethanol. Key steps include:
- Reacting the sulfonohydrazide with aldehydes (e.g., 4-nitrobenzaldehyde) at 60–80°C for 4–6 hours.
- Purification via recrystallization using methanol or ethanol.
- Validation : Elemental analysis (C, H, N) confirms stoichiometry (e.g., C: 60.94%, N: 13.33% ).
- Spectroscopic characterization :
- ¹H NMR : Methyl protons at δ 2.38 ppm; aromatic protons and hydrazinic NH (~δ 11.17 ppm) .
- IR : Peaks for C=N (1656 cm⁻¹), NH (3216 cm⁻¹), and NO₂ (1502 cm⁻¹) in nitro-substituted derivatives .
Q. How is the crystal structure of this compound determined, and what structural features influence its reactivity?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is performed using a Bruker APEXII CCD diffractometer. Key parameters:
- Space group : Triclinic P1 with unit cell dimensions (e.g., a = 7.8097 Å, α = 74.656°) .
- Structural insights :
- Distorted square-pyramidal coordination in Cu(II) complexes with N,N',O'-chelating ligands .
- π-π stacking (centroid distance: 3.959 Å) and intramolecular C–H⋯O hydrogen bonds stabilize the lattice .
- Reactivity implications : Twisted hydrazine fragments (~89.5° dihedral angle) enhance steric effects in coordination chemistry .
Q. What experimental conditions optimize the yield of this compound derivatives?
- Methodology :
- Solvent selection : Methanol or ethanol for high solubility of intermediates.
- Temperature : Reflux (60–80°C) balances reaction rate and byproduct suppression.
- Catalyst-free synthesis : Avoids contamination, achieving yields up to 87% .
- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) improve hydrazone formation efficiency compared to electron-donating groups (e.g., -OCH₃) .
Advanced Research Questions
Q. How do structural modifications (e.g., nitro, methoxy substituents) alter the biological activity of this compound derivatives?
- Methodology :
- In vitro assays : Test antibacterial activity (MIC values) against Staphylococcus aureus and Escherichia coli .
- Structure-activity relationships (SAR) : Nitro-substituted derivatives show enhanced activity due to increased electrophilicity and membrane penetration .
- Molecular docking : Simulate binding to bacterial enzyme targets (e.g., dihydrofolate reductase) to rationalize activity trends .
Q. How can contradictory data in bioactivity studies (e.g., varying IC₅₀ values) be systematically addressed?
- Methodology :
- Standardize assays : Use identical cell lines (e.g., H9c2 cardiomyocytes) and protocols for oxidative stress models .
- Dose-response validation : Perform kinetic studies to confirm concentration-dependent effects.
- Mechanistic studies : Measure ROS scavenging and apoptosis markers (e.g., caspase-3) to reconcile discrepancies between in vitro and in vivo results .
Q. What computational tools predict the electronic properties and reaction pathways of this compound?
- Methodology :
- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze frontier orbitals (HOMO-LUMO gap) and charge distribution .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., O⋯H, C⋯C contacts) using CrystalExplorer .
- Reactivity predictions : Simulate nucleophilic attack sites using electrostatic potential maps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
